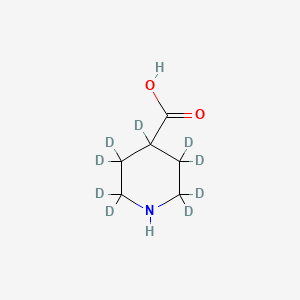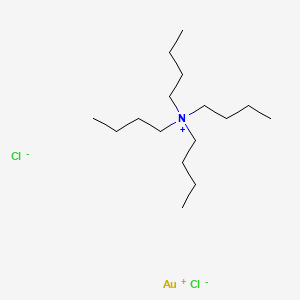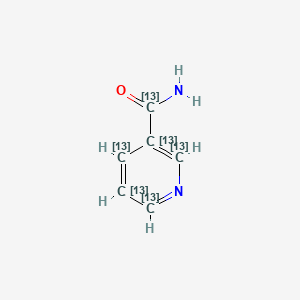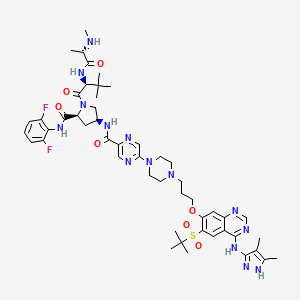
Descarbon Sildenafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descarbon Sildenafil-d3 is a deuterium-labeled version of Descarbon Sildenafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used as a tracer in scientific research to quantify the behavior of Descarbon Sildenafil in various biological systems .
Preparation Methods
The synthesis of Descarbon Sildenafil-d3 involves several steps, starting with the preparation of the deuterium-labeled precursors. The synthetic route typically includes:
Chemical Reactions Analysis
Descarbon Sildenafil-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, tin(II) chloride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Descarbon Sildenafil-d3 is widely used in scientific research for various applications:
Pharmacokinetics: It is used as a tracer to study the pharmacokinetic behavior of Descarbon Sildenafil in biological systems.
Metabolic Studies: Researchers use it to investigate the metabolic pathways and identify metabolites of Descarbon Sildenafil.
Drug Development: It aids in the development of new drugs by providing insights into the drug’s behavior in the body.
Environmental Studies: It is used to study the environmental impact and degradation pathways of Descarbon Sildenafil.
Mechanism of Action
Descarbon Sildenafil-d3, like its non-deuterated counterpart, acts as a potent selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow . This mechanism is primarily utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Comparison with Similar Compounds
Descarbon Sildenafil-d3 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles compared to non-deuterated compounds. Similar compounds include:
Sildenafil: The non-deuterated version used for treating erectile dysfunction and pulmonary hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
This compound stands out due to its use as a tracer in scientific research, providing valuable insights into the behavior of Descarbon Sildenafil in various systems .
Properties
Molecular Formula |
C20H28N6O4S |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(trideuteriomethylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N6O4S/c1-5-7-15-17-18(26(4)25-15)20(27)24-19(23-17)14-12-13(8-9-16(14)30-6-2)31(28,29)22-11-10-21-3/h8-9,12,21-22H,5-7,10-11H2,1-4H3,(H,23,24,27)/i3D3 |
InChI Key |
DBBKIQJKMPUJFA-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCNS(=O)(=O)C1=CC(=C(C=C1)OCC)C2=NC3=C(C(=O)N2)N(N=C3CCC)C |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCNC)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)

![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)




![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)




